

Quantitative analysis of urinary acylglycines using UPLC-MS/MS

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Compound of Interest

Compound Name: *N*-Valerylglycine-13C2,15N

Cat. No.: B1155398

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Application Note: High-Throughput Quantitative Analysis of Urinary Acylglycines via UPLC-MS/MS

Executive Summary

This application note details a robust, high-throughput protocol for the quantification of urinary acylglycines, critical biomarkers for the diagnosis of Inborn Errors of Metabolism (IEM), specifically Fatty Acid Oxidation Disorders (FAODs) and Organic Acidemias (OAs). Unlike traditional GC-MS methods requiring time-consuming derivatization, this protocol utilizes an underivatized approach on a UPLC-MS/MS platform.

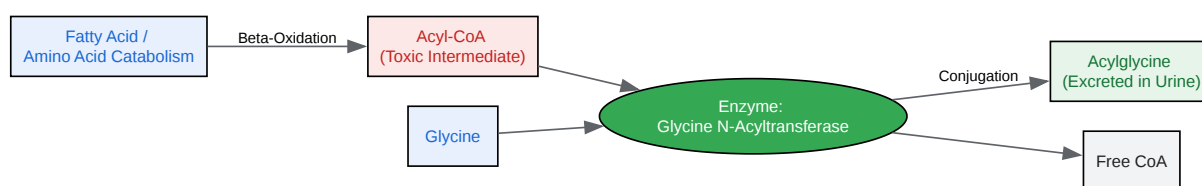
Key Advantages:

- **Specificity:** Chromatographic resolution of isobaric isomers (Isovalerylglycine vs. 2-Methylbutyrylglycine).
- **Throughput:** "Dilute-and-shoot" sample preparation reduces turnaround time to <15 minutes per sample.
- **Sensitivity:** Low LOQ (Limit of Quantitation) suitable for neonatal screening follow-up.

Biochemical Context & Clinical Significance

Acylglycines are formed in the mitochondria where the enzyme Glycine N-Acyltransferase (GLYAT) conjugates acyl-CoA esters with glycine. This pathway acts as a detoxification mechanism, preventing the accumulation of toxic acyl-CoA intermediates when downstream dehydrogenases are deficient.

Figure 1: Acylglycine Formation Pathway



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Caption: The detoxification of toxic Acyl-CoA esters into water-soluble Acylglycines via Glycine N-Acyltransferase.

Target Analyte Significance:

- Propionylglycine: Propionic Acidemia.
- Isovalerylglycine (IVG): Isovaleric Acidemia.[1]
- Hexanoylglycine: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency.
- Suberylglycine: MCAD Deficiency / Glutaric Aciduria Type II.[2]

Experimental Protocol

Reagents and Standards

- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

- Internal Standards (IS): Stable isotope-labeled mix (e.g.,
-Glycine labeled analogs) is essential to correct for matrix effects in urine.

Sample Preparation (Dilute-and-Shoot)

Rationale: Urinary acylglycines are highly polar and present in relatively high concentrations in affected patients. Extensive extraction (LLE/SPE) often leads to loss of polar analytes like Propionylglycine.

- Thaw urine samples to room temperature and vortex for 10 seconds.
- Centrifuge at 10,000 x g for 5 minutes to remove particulates.
- Aliquot 50 μ L of supernatant into a 96-well plate or microcentrifuge tube.
- Add 450 μ L of Internal Standard Solution (in Mobile Phase A).
 - Note: Using aqueous mobile phase as the diluent ensures peak shape integrity for early eluters on Reverse Phase columns.
- Vortex and centrifuge again (3,000 x g, 2 min).
- Inject 5 μ L onto the UPLC-MS/MS.

Chromatographic Conditions

- System: UPLC (e.g., Waters ACQUITY or Agilent 1290).
- Column:HSS T3 C18 (2.1 x 100 mm, 1.8 μ m).
 - Expert Insight: Standard C18 columns often fail to retain Propionylglycine. The HSS T3 technology (high strength silica) is designed to withstand 100% aqueous mobile phases, allowing for the retention of polar small molecules.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C.

Gradient Profile:

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	99	1	Initial
1.0	99	1	Hold (Polar retention)
6.0	50	50	Linear
7.0	5	95	Wash
8.0	5	95	Hold
8.1	99	1	Re-equilibration

| 10.0 | 99 | 1 | End |

Mass Spectrometry Parameters (MRM)

Mode: Electrospray Ionization (ESI) Positive.[3][4][5] Source Temp: 150°C | Desolvation Temp: 500°C.

The following Multiple Reaction Monitoring (MRM) transitions utilize the loss of the glycine moiety or specific acyl-chain fragments.

Table 1: Key MRM Transitions

Analyte	Precursor ()	Product ()	Cone Voltage (V)	Collision Energy (eV)	Disease Association
Propionylglycine	132.1	76.0	20	12	Propionic Acidemia
Isobutyrylglycine	162.1	76.0	22	14	IBD Deficiency
Butyrylglycine	162.1	76.0	22	14	SCAD Deficiency
2-Methylbutyrylglycine	176.1	85.1	24	16	2-MBCD Deficiency
Isovalerylglycine	176.1	85.1	24	16	Isovaleric Acidemia
Hexanoylglycine	190.1	76.0	26	18	MCAD Deficiency
Phenylpropionylglycine	222.1	176.1	28	20	MCAD Deficiency (Medium Chain)
Suberylglycine	246.1	172.1	30	22	MCAD / MADD

Note: Transitions should be optimized for specific instrument platforms (e.g., Waters Xevo vs. Sciex QTRAP).

Critical Analytical Challenge: Isomer Separation

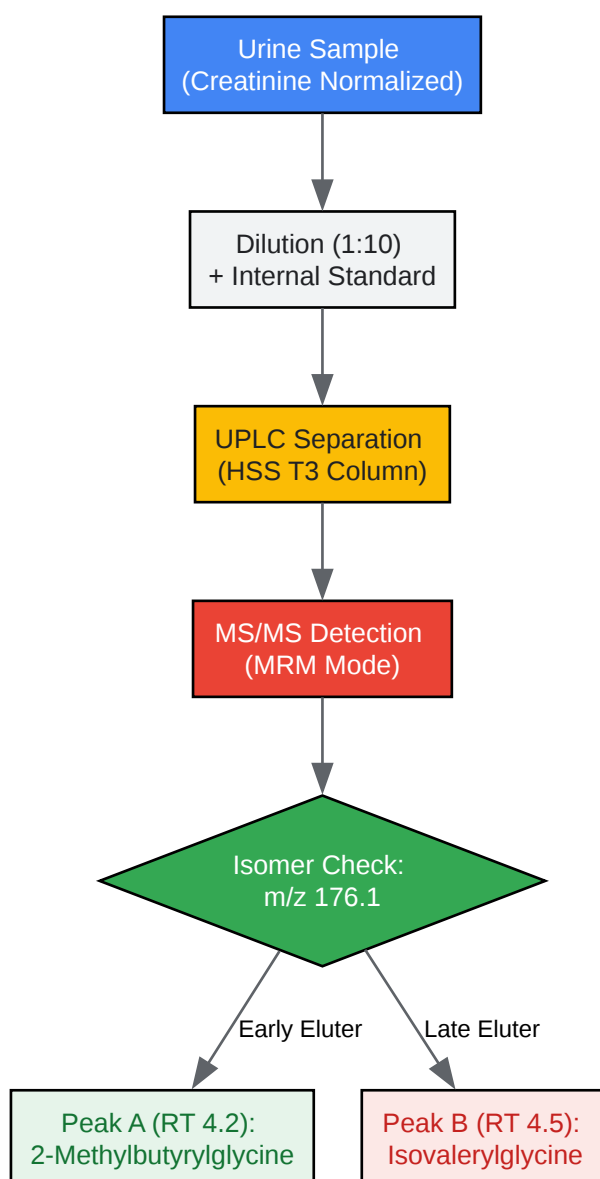
A defining requirement for this assay is the separation of Isovalerylglycine (IVG) and 2-Methylbutyrylglycine (2MBG). Both share the precursor

176.1 and product

85.1.

- Clinical Implication: IVG indicates Isovaleric Acidemia (treatable with leucine restriction), while 2MBG indicates 2-Methylbutyryl-CoA Dehydrogenase deficiency (often benign or distinct management).
- Resolution Strategy: The HSS T3 column and the shallow gradient between 1.0 and 6.0 minutes are engineered specifically to resolve these peaks. IVG typically elutes after 2MBG.

Figure 2: Analytical Workflow & Decision Logic



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Caption: Analytical workflow highlighting the critical chromatographic separation of isobaric species.

Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation:

- **Creatinine Normalization:** All quantitative results must be reported as mmol/mol creatinine. Urine concentration varies based on hydration; raw concentration ($\mu\text{mol/L}$) is clinically invalid without this correction [1].
- **Linearity:** The method should demonstrate linearity from $0.5 \mu\text{mol/L}$ to $100 \mu\text{mol/L}$ ().
- **Matrix Effects:** Perform "post-column infusion" experiments during validation. Inject a blank urine matrix while infusing the standard mix to identify suppression zones. The dilute-and-shoot method relies heavily on the co-eluting Internal Standard to compensate for ion suppression [2].

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- To cite this document: BenchChem. [Quantitative analysis of urinary acylglycines using UPLC-MS/MS]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1155398/docs#quantitative-analysis-of-urinary-acylglycines-using-uplc-ms-ms\]](https://www.benchchem.com/product/b1155398/docs#quantitative-analysis-of-urinary-acylglycines-using-uplc-ms-ms)

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